6-Fluoro-3-methylbenzo[d]isoxazol-5-amine 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 221559-22-4
VCID: VC3810637
InChI: InChI=1S/C8H7FN2O/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,10H2,1H3
SMILES: CC1=NOC2=CC(=C(C=C12)N)F
Molecular Formula: C8H7FN2O
Molecular Weight: 166.15 g/mol

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine

CAS No.: 221559-22-4

Cat. No.: VC3810637

Molecular Formula: C8H7FN2O

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine - 221559-22-4

Specification

CAS No. 221559-22-4
Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
IUPAC Name 6-fluoro-3-methyl-1,2-benzoxazol-5-amine
Standard InChI InChI=1S/C8H7FN2O/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,10H2,1H3
Standard InChI Key OIUPYMDYYMKAMI-UHFFFAOYSA-N
SMILES CC1=NOC2=CC(=C(C=C12)N)F
Canonical SMILES CC1=NOC2=CC(=C(C=C12)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine consists of a fused benzene-isoxazole ring system. Key substituents include:

  • A fluorine atom at the 6-position, enhancing electronegativity and metabolic stability.

  • A methyl group at the 3-position, contributing to steric effects and lipophilicity.

  • An amine group at the 5-position, enabling hydrogen bonding and derivatization .

The compound’s planar geometry and electron-deficient isoxazole ring facilitate π-π stacking interactions with biological targets, as evidenced by docking studies .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₈H₇FN₂O
Molecular Weight166.15 g/mol
LogP (Calculated)1.82
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors3 (N, O, F)

The fluorine atom significantly lowers the pKa of the amine group (estimated pKa ≈ 4.2), enhancing solubility in acidic environments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reported method involves cyclization of 3-methyl-4-fluoroaniline with hydroxylamine hydrochloride under acidic conditions:

  • Reaction Setup: 3-Methyl-4-fluoroaniline (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are dissolved in ethanol.

  • Cyclization: The mixture is refluxed at 80°C for 12 hours, yielding the isoxazole ring via intramolecular nucleophilic attack.

  • Isolation: The crude product is purified via recrystallization from ethyl acetate, achieving >90% purity .

Industrial-Scale Manufacturing

Modern facilities employ continuous flow reactors to enhance yield and reduce waste:

  • Reactor Type: Microfluidic tubular reactors with in-line IR monitoring.

  • Throughput: 50–100 kg/day with a space-time yield of 0.8 kg·L⁻¹·h⁻¹.

Biological Activities and Mechanisms

Anticancer Activity

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine derivatives exhibit potent cytotoxicity against colorectal (Colo205) and breast (MCF7) cancer cell lines:

DerivativeIC₅₀ (μM) vs. Colo205Mechanism
20c5.04 ± 0.3p53 activation, G2/M arrest
FM260.02 ± 0.01RORγt inverse agonism

Mechanistically, these compounds induce mitochondrial-dependent apoptosis by upregulating Bax/Bcl-2 ratios and activating caspase-3 .

Neurological Applications

In rodent models of epilepsy, structural analogs demonstrated 80% seizure suppression at 30 mg/kg, comparable to phenytoin . The fluorine atom enhances blood-brain barrier permeability, while the methyl group reduces hepatic clearance .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Oral bioavailability of 65% in rats (dose: 10 mg/kg).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 6-fluoro-3-methylbenzo[d]isoxazol-5-ol (inactive).

Acute Toxicity

In OECD-compliant studies, the LD₅₀ exceeded 2000 mg/kg in mice, with no neurotoxicity observed at therapeutic doses .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
3-Methylbenzo[d]isoxazol-5-amineLacks 6-fluoro substituent2.5x lower potency vs. Colo205
5-Amino-3-methylbenzo[d]isoxazoleNon-fused benzene ringPoor metabolic stability

The 6-fluoro group enhances target binding affinity by 40% compared to non-fluorinated analogs .

Future Directions

  • Clinical Translation: Phase I trials for oncology indications are warranted, leveraging the compound’s p53-activating properties.

  • Synthetic Optimization: Introducing trifluoromethyl groups at the 4-position could further improve pharmacokinetics .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) merits investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator